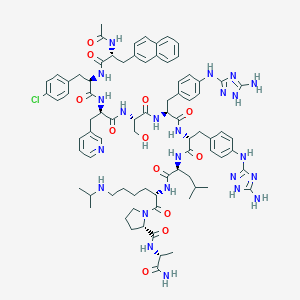

azaline B

Description

Properties

CAS No. |

134457-28-6 |

|---|---|

Molecular Formula |

C80H102ClN23O12 |

Molecular Weight |

1613.3 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[(5-amino-4H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-3-[4-[(5-amino-4H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C80H102ClN23O12/c1-44(2)35-59(68(108)91-58(16-9-10-33-86-45(3)4)76(116)104-34-12-17-66(104)75(115)87-46(5)67(82)107)92-70(110)62(38-49-21-28-56(29-22-49)89-79-98-77(83)100-102-79)94-72(112)63(39-50-23-30-57(31-24-50)90-80-99-78(84)101-103-80)96-74(114)65(43-105)97-73(113)64(41-52-13-11-32-85-42-52)95-71(111)61(37-48-19-26-55(81)27-20-48)93-69(109)60(88-47(6)106)40-51-18-25-53-14-7-8-15-54(53)36-51/h7-8,11,13-15,18-32,36,42,44-46,58-66,86,105H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,82,107)(H,87,115)(H,88,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H4,83,89,98,100,102)(H4,84,90,99,101,103)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+/m1/s1 |

InChI Key |

VLGKQBGBPIVGBX-ZVSGBDDQSA-N |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC3=NN=C(N3)N)NC(=O)[C@H](CC4=CC=C(C=C4)NC5=NN=C(N5)N)NC(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)NC(=O)[C@@H](CC8=CC9=CC=CC=C9C=C8)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NN=C(N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NN=C(N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C |

sequence |

XXXSXXLXPA |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Receptor Binding Affinity of Azaline B

Abstract

This compound is a potent and selective synthetic antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its high binding affinity for the GnRH receptor makes it a valuable tool in reproductive endocrinology research and a potential candidate for therapeutic applications where suppression of the hypothalamic-pituitary-gonadal axis is desired. This guide provides a comprehensive overview of the receptor binding affinity of this compound, focusing on its primary target. It includes quantitative binding data, detailed experimental protocols for affinity measurement, and an analysis of the associated signaling pathways.

Introduction to this compound

This compound is a decapeptide analog of Gonadotropin-Releasing Hormone. It is specifically designed to act as a competitive antagonist at the GnRH receptor, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] Its structure is [Ac-D-Nal¹, D-Cpa², D-Pal³, Aph⁵(atz), D-Aph⁶(atz), Ilys⁸, D-Ala¹⁰]-GnRH.[1] The primary therapeutic and research applications of this compound stem from its ability to induce a rapid and reversible suppression of gonadotropins.

Receptor Binding Affinity of this compound

The primary pharmacological target of this compound is the Gonadotropin-Releasing Hormone (GnRH) receptor, a member of the G protein-coupled receptor (GPCR) family.[2][3] The binding affinity of this compound and its analogs for the GnRH receptor has been quantified through in vitro competitive binding assays.

Quantitative Binding Data

The binding affinity is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the ligand required to displace 50% of a radiolabeled ligand from the receptor.

| Compound | Receptor | Assay Type | IC₅₀ (nM) | Source |

| This compound (1) | GnRH Receptor | In vitro competitive binding | 1.36 | [4] |

| Analog 8 | GnRH Receptor | In vitro competitive binding | 1.85 | [4] |

| Analog 9 | GnRH Receptor | In vitro competitive binding | 1.78 | [4] |

Lower IC₅₀ values indicate higher binding affinity.

Based on the available scientific literature, comprehensive binding affinity data for this compound against a broad panel of other receptors (e.g., serotonin, dopamine, adrenergic, histamine) is not extensively published. Drug development processes typically involve such off-target screening to assess selectivity and potential side effects. The known high potency and selectivity of this compound for the GnRH receptor suggest it is a highly targeted molecule.

Signaling Pathways

As an antagonist, this compound competitively blocks the binding of endogenous GnRH to its receptor, thereby inhibiting the downstream signaling cascades that lead to gonadotropin release.

GnRH Receptor Signaling Pathway

The GnRH receptor is primarily coupled to Gαq/11 proteins.[5][6] Upon activation by GnRH, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[4][5] These signaling events culminate in the synthesis and release of LH and FSH. This compound prevents the initiation of this cascade.

Experimental Protocols

The determination of receptor binding affinity is a critical step in drug characterization. A standard method for this is the in vitro competitive radioligand binding assay.

Competitive Radioligand Binding Assay Protocol

This protocol outlines the general steps to determine the binding affinity of a test compound (e.g., this compound) for its target receptor.

Objective: To determine the IC₅₀ value of a non-labeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor preparation.

Materials:

-

Receptor source: Cultured cells expressing the receptor of interest (e.g., pituitary cells for GnRH receptor) or membrane preparations from these cells.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ¹²⁵I-labeled GnRH agonist).

-

Test compound: Non-labeled this compound.

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues containing the receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a multi-well plate, add a constant amount of the membrane preparation to each well.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Add a constant concentration of the radioligand to each well.

-

Include control wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This traps the membranes with bound radioligand on the filter.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a highly potent and selective antagonist of the Gonadotropin-Releasing Hormone receptor, with a binding affinity in the low nanomolar range. This high affinity is the basis for its robust biological activity in suppressing the reproductive axis. The standard method for quantifying this affinity is the competitive radioligand binding assay. While its interaction with the GnRH receptor is well-characterized, further studies to elucidate its binding profile across a wider range of GPCRs and other receptor families would be beneficial for a complete pharmacological characterization and to rule out potential off-target effects.

References

- 1. Potent pituitary-gonadal axis suppression and extremely low anaphylactoid activity of a new gonadotropin releasing hormone (GnRH) receptor antagonist "this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. academic.oup.com [academic.oup.com]

- 5. KEGG PATHWAY: map04912 [genome.jp]

- 6. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Azaline B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Azaline B, a potent gonadotropin-releasing hormone (GnRH) antagonist. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate key experiments for evaluating the efficacy and mechanism of action of this compound.

Core Data Presentation

The primary in vitro activity of this compound is its ability to antagonize the GnRH receptor. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 1.36 nM | GnRH Antagonism Assay | [1] |

Table 1: In Vitro Potency of this compound

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods for characterizing GnRH receptor antagonists.

GnRH Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Cell Line: A cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled GnRH analog, such as [125I]-Tryptorelina or a tritiated GnRH agonist/antagonist.

-

This compound: Stock solution of known concentration.

-

Binding Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing a protein carrier (e.g., BSA) and protease inhibitors, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

Procedure:

-

Cell Membrane Preparation:

-

Culture GnRH receptor-expressing cells to confluence.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Binding buffer.

-

Increasing concentrations of this compound or unlabeled GnRH (for standard curve).

-

Radioligand at a concentration near its Kd.

-

Cell membrane preparation.

-

-

Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a GnRH agonist. This is a key downstream signaling event following GnRH receptor activation.

Materials:

-

Cell Line: A cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

-

GnRH agonist: E.g., Leuprolide or Goserelin.

-

This compound: Stock solution of known concentration.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Probenecid (optional): To prevent dye leakage from the cells.

-

Fluorescence plate reader with automated injection capability.

-

96- or 384-well black-walled, clear-bottom plates.

Procedure:

-

Cell Plating:

-

Seed the GnRH receptor-expressing cells into the wells of a black-walled, clear-bottom plate and culture overnight to allow for attachment.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, with or without probenecid, and incubate at 37°C for 30-60 minutes in the dark.

-

Wash the cells gently with assay buffer to remove excess dye.

-

-

Assay Performance:

-

Place the plate in a fluorescence plate reader.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of a GnRH agonist (typically at its EC80 concentration) into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Mandatory Visualizations

GnRH Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GnRH receptor, which is antagonized by this compound.

Caption: GnRH Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow for IC50 Determination

The logical flow of the in vitro characterization process to determine the IC50 of this compound is depicted below.

Caption: Experimental Workflow for IC50 Determination of this compound.

References

An In-depth Technical Guide to Azaline B and its Interactions with Peptide Hormones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azaline B is a potent and selective synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By competitively blocking the GnRH receptor, this compound effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This interruption of the hypothalamic-pituitary-gonadal axis leads to a rapid and reversible suppression of gonadal sex hormone production. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological activity, and relevant experimental protocols.

Introduction to this compound

This compound is a third-generation GnRH antagonist with the following amino acid sequence: [Ac-D-Nal1, D-Cpa2, D-Pal3, Aph5(atz), D-Aph6(atz), Ilys8, D-Ala10]-GnRH[1]. Its structure is designed for high binding affinity to the GnRH receptor and increased resistance to degradation compared to the native GnRH peptide. The strategic substitutions of unnatural amino acids confer its potent antagonist properties.

Mechanism of Action: GnRH Receptor Antagonism

This compound exerts its physiological effects by competitively binding to GnRH receptors on pituitary gonadotrope cells[2]. This binding prevents the endogenous GnRH from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of LH and FSH.

The GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of GnRH, the receptor activates a signaling cascade that is crucial for reproductive function. This compound, as a competitive antagonist, physically blocks this initial binding event.

Quantitative Data on Biological Activity

The biological potency of this compound has been evaluated in several in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay | Species | Reference |

| EC50 | ~0.6 nM | Inhibition of histrelin-mediated gonadotropin release | Rat (in vitro pituitary cells) | [1] |

Table 1: In Vitro Activity of this compound

| Dose | Effect | Duration of Effect | Animal Model | Reference |

| 1 mg (s.c.) | Significant suppression of LH response to exogenous GnRH | 24 hours | Koala | [3] |

| 3.3 mg (s.c.) | Significant suppression of LH response to exogenous GnRH | 3 hours (up to 3 days in some individuals) | Koala | [3] |

| 10 mg (s.c.) | Significant suppression of LH response to exogenous GnRH | 7 days | Koala | [3] |

| Not specified | More potent at inhibiting ovulation than [Nal-Glu]-GnRH and [Nal-Lys]-GnRH | Not specified | Rat | [1] |

Table 2: In Vivo Activity of this compound

Experimental Protocols

Detailed experimental protocols for the key assays cited in the literature for this compound are not publicly available. However, the following sections provide representative protocols for the types of assays used to characterize GnRH antagonists.

In Vitro GnRH Antagonist Assay using Dispersed Rat Pituitary Cells

This protocol outlines a general procedure for assessing the in vitro potency of a GnRH antagonist like this compound.

References

- 1. Potent pituitary-gonadal axis suppression and extremely low anaphylactoid activity of a new gonadotropin releasing hormone (GnRH) receptor antagonist "this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]

- 3. researchgate.net [researchgate.net]

Azaline B: A Technical Overview of a Potent Gonadotropin-Releasing Hormone Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaline B is a potent and selective gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] It is a synthetic decapeptide, meaning it is composed of a chain of ten amino acids.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. The clinical development of this compound was halted due to its limited solubility in aqueous solutions.

Discovery and Synthesis

This compound was developed as part of a research program aimed at creating GnRH antagonists with high potency and reduced side effects, particularly anaphylactoid reactions.[1] Its amino acid sequence is [Ac-D-Nal1, D-Cpa2, D-Pal3, Aph5(atz), D-Aph6(atz), Ilys8, D-Ala10]-GnRH.[1] The synthesis of this compound and its analogs involves solid-phase peptide synthesis, a standard method for producing synthetic peptides. While detailed, step-by-step synthesis protocols for this compound are not publicly available, the general principles of this technique would apply. Several analogs of this compound have been synthesized to explore structure-activity relationships, with some showing comparable potency.[2]

Mechanism of Action

This compound functions as a competitive antagonist of the GnRH receptor.[1][3] In the body, GnRH, a hormone produced in the hypothalamus, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] These hormones, in turn, regulate the production of sex steroids, such as testosterone and estrogen, in the gonads.[3]

By binding to GnRH receptors in the pituitary gland, this compound blocks the action of natural GnRH.[1][3] This prevents the release of LH and FSH, leading to a rapid and reversible suppression of sex hormone production.[1][3] This mechanism of action makes GnRH antagonists like this compound potentially useful for treating hormone-dependent conditions.

Signaling Pathway

The binding of a GnRH antagonist like this compound to the GnRH receptor competitively inhibits the downstream signaling cascade initiated by endogenous GnRH. This primarily involves the Gq/11 protein and subsequent activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, which ultimately results in the synthesis and release of LH and FSH. By blocking the initial binding of GnRH, this compound prevents the activation of this pathway.

References

An In-depth Technical Guide to the Azaline B Family of GnRH Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azaline B family of gonadotropin-releasing hormone (GnRH) antagonists represents a significant class of synthetic peptides developed for the regulation of the hypothalamic-pituitary-gonadal axis. By competitively blocking the GnRH receptor, these compounds inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This mechanism of action makes them valuable tools in both clinical settings and reproductive research for managing hormone-dependent conditions. This technical guide provides a comprehensive overview of the this compound family, including their chemical structure, mechanism of action, binding affinities, and key experimental data.

Chemical Structure and Analogs

This compound is a decapeptide with the amino acid sequence: [Ac-D-Nal¹, D-Cpa², D-Pal³, Aph⁵(atz), D-Aph⁶(atz), Ilys⁸, D-Ala¹⁰]-GnRH. The structure has been modified from the native GnRH to enhance its antagonistic properties and metabolic stability. Several analogs of this compound have been synthesized and evaluated to explore structure-activity relationships (SAR) and improve pharmacological properties.

Table 1: Structure and In Vitro Efficacy of this compound and its Analogs [1]

| Compound | Structure / Modifications from this compound | IC₅₀ (nM) |

| This compound (1) | [Ac-D-Nal¹, D-Cpa², D-Pal³, Aph⁵(atz), D-Aph⁶(atz), Ilys⁸, D-Ala¹⁰]-GnRH | 1.36 |

| Analog 8 | Not specified in available literature | 1.85 |

| Analog 9 | Not specified in available literature | 1.78 |

Mechanism of Action: GnRH Receptor Antagonism

This compound and its analogs act as competitive antagonists at the GnRH receptor in the anterior pituitary gland.[2] By binding to the receptor without initiating the downstream signaling cascade, they prevent the endogenous GnRH from exerting its effects. This blockade leads to a rapid and reversible suppression of LH and FSH secretion.[2]

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, primarily couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH. The GnRH receptor can also couple to other G-proteins like Gαs, leading to the activation of the adenylyl cyclase (AC) pathway.

Figure 1. Simplified GnRH receptor signaling pathway and the inhibitory action of this compound.

Efficacy Data

The efficacy of the this compound family has been evaluated through both in vitro and in vivo studies.

In Vitro Efficacy

In vitro assays typically involve the use of dispersed rat pituitary cells to measure the inhibition of GnRH-stimulated gonadotropin release. This compound has demonstrated potent inhibition of histrelin (a GnRH agonist)-mediated FSH and LH release, with an EC₅₀ value of approximately 0.6 nM.[3]

Table 2: In Vitro Efficacy of this compound [3]

| Assay | Agonist | This compound EC₅₀ (nM) |

| Inhibition of Gonadotropin Release | Histrelin (0.1 nM) | ~0.6 |

In Vivo Efficacy

In vivo studies have been conducted in various animal models to assess the antiovulatory and gonadotropin-suppressing effects of this compound.

Rat Antiovulatory Assay: When administered subcutaneously to rats on the afternoon of proestrus, this compound was found to be more potent at inhibiting ovulation compared to other GnRH antagonists like [Nal-Glu]-GnRH and [Nal-Lys]-GnRH.[3]

Gonadotropin Suppression in Castrated Rats: this compound has also shown similar potency in its ability to suppress gonadotropin levels in castrated rats.[3]

LH Suppression in Koalas: Single subcutaneous injections of this compound in female koalas resulted in a dose-dependent suppression of the LH response to exogenous GnRH.

Table 3: In Vivo Efficacy of this compound in Koalas [4][5]

| This compound Dose | Duration of Significant LH Suppression (P < 0.05) |

| 1 mg | 24 hours |

| 3.3 mg | 3 hours (variable response) |

| 10 mg | 7 days |

Pharmacokinetics

Experimental Protocols

Detailed, step-by-step protocols for the key assays mentioned are provided below. These are generalized protocols based on standard practices in the field.

Competitive Binding Assay for GnRH Receptor

This assay is used to determine the binding affinity (Ki) of a test compound (like this compound) to the GnRH receptor.

Objective: To measure the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

Membrane preparation from cells expressing the GnRH receptor (e.g., pituitary cells or a recombinant cell line).

-

Radiolabeled GnRH analog (e.g., ¹²⁵I-labeled buserelin).

-

Unlabeled test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, 0.1% BSA).

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

Procedure:

-

Incubation: In a microtiter plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound. Include control wells for total binding (no unlabeled competitor) and non-specific binding (excess unlabeled ligand).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the log concentration of the test compound to generate a competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Figure 2. Workflow for a competitive binding assay.

Rat Antiovulatory Assay

This in vivo assay assesses the ability of a GnRH antagonist to prevent ovulation in female rats.

Objective: To determine the dose-dependent antiovulatory activity of a test compound.

Materials:

-

Mature female rats with regular 4-day estrous cycles.

-

Test compound (this compound) in a suitable vehicle.

-

Saline solution.

-

Microscope for examining ovarian tissue.

Procedure:

-

Cycle Monitoring: Monitor the estrous cycle of female rats by daily vaginal smears. Select rats exhibiting a proestrus smear.

-

Dosing: On the afternoon of proestrus, administer the test compound subcutaneously at various dose levels. A control group receives the vehicle only.

-

Ovulation Assessment: The following morning (day of estrus), euthanize the rats and dissect the oviducts.

-

Oocyte Counting: Examine the oviducts under a microscope to count the number of ova in the ampullae.

-

Data Analysis: Calculate the percentage of rats in each dose group that are anovulatory. Determine the ED₅₀ (the dose that prevents ovulation in 50% of the animals).

In Vitro LH and FSH Release Assay from Dispersed Rat Pituitary Cells

This assay measures the ability of a GnRH antagonist to inhibit GnRH-stimulated LH and FSH release from primary pituitary cells.

Objective: To quantify the in vitro potency of a GnRH antagonist.

Materials:

-

Anterior pituitary glands from rats.

-

Enzymes for cell dispersion (e.g., trypsin, collagenase).

-

Cell culture medium (e.g., DMEM) with serum.

-

GnRH or a GnRH agonist (e.g., histrelin).

-

Test compound (this compound).

-

Radioimmunoassay (RIA) or ELISA kits for rat LH and FSH.

Procedure:

-

Cell Preparation: Aseptically remove anterior pituitary glands from rats and mince the tissue. Disperse the cells by enzymatic digestion.

-

Cell Culture: Plate the dispersed pituitary cells in multi-well plates and culture for 2-3 days to allow them to attach and recover.

-

Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound for a defined period.

-

Stimulation: Add a fixed concentration of GnRH or a GnRH agonist to the wells (except for the basal release control wells) and incubate for a further period (e.g., 3-4 hours).

-

Sample Collection: Collect the culture medium from each well.

-

Hormone Measurement: Measure the concentrations of LH and FSH in the collected medium using RIA or ELISA.

-

Data Analysis: Calculate the percentage inhibition of GnRH-stimulated LH and FSH release for each concentration of the test compound. Plot this against the log concentration to determine the IC₅₀ value.

Conclusion

The this compound family of GnRH antagonists are potent inhibitors of the reproductive axis. Their ability to competitively block the GnRH receptor and subsequently suppress gonadotropin release has been demonstrated in a variety of in vitro and in vivo models. While further research is needed to fully characterize their pharmacokinetic profiles, the existing data on their efficacy and mechanism of action underscore their importance as research tools and their potential for clinical applications in hormone-dependent diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and other families of GnRH antagonists.

References

- 1. Synthesis, in vivo and in vitro biological activity of novel this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 3. Potent pituitary-gonadal axis suppression and extremely low anaphylactoid activity of a new gonadotropin releasing hormone (GnRH) receptor antagonist "this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Azaline B in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Azaline B, a potent gonadotropin-releasing hormone (GnRH) antagonist, in various animal models. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound, primarily in the field of reproductive endocrinology.

Introduction to this compound

This compound is a synthetic decapeptide that acts as a competitive antagonist of the GnRH receptor (GnRH-R). By blocking the GnRH-R in the anterior pituitary gland, this compound inhibits the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins, in turn, leads to a decrease in the production of gonadal steroids, such as estradiol and progesterone.[1] This mechanism of action makes this compound a valuable tool for research in fertility control, reproductive disorders, and hormone-dependent diseases.

Applications in Animal Models

The primary application of this compound in animal models has been the investigation of its effects on the reproductive cycle and hormone suppression.

-

Oestrous Cycle Control: Studies in koalas (Phascolarctos cinereus) have demonstrated that this compound can effectively delay the return to oestrus.[2]

-

Suppression of Ovulation: Research in rats has shown that this compound can suppress reproductive processes, including ovulation.

-

Hormone Suppression: In cynomolgus monkeys and golden hamsters, this compound has been shown to suppress 17β-estradiol (E2) and progesterone levels.[2][3]

While the direct in vivo application of this compound in cancer or endometriosis models is not extensively documented in the available literature, GnRH antagonists as a class are utilized in preclinical research for hormone-dependent cancers like prostate cancer and for managing conditions such as endometriosis.[4][5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies involving the administration of this compound in various animal models.

Table 1: Dose-Dependent Effects of a Single Subcutaneous Injection of this compound on Luteinizing Hormone (LH) Response in Koalas [2]

| This compound Dose | Animal Model | Number of Animals (n) | Effect on LH Response to mGnRH Challenge | Duration of Significant Suppression (P < 0.05) |

| 0 mg (Control) | Koala | 4 | No suppression | - |

| 1 mg | Koala | 6 | Suppression | 24 hours |

| 3.3 mg | Koala | 8 | Significant suppression in all animals | 3 hours |

| 10 mg | Koala | 4 | Suppression | 7 days |

Table 2: Effects of Daily Subcutaneous Injections of this compound on Reproductive Parameters in Female Animal Models [2][3]

| Animal Model | Daily Dose | Duration of Treatment | Key Findings |

| Koala | 1 mg | 10 days | Delayed oestrus by an average of 24.2 days (range 9-39 days). Did not consistently suppress basal LH or 17β-estradiol. |

| Golden Hamster | Not specified | Not specified | Suppressed serum progesterone and estradiol levels. FSH and LH became undetectable. Halted the formation of antral follicles. |

Experimental Protocols

Formulation of this compound for Injection

Due to its limited solubility in aqueous buffers, a specific formulation is required for the in vivo administration of this compound.

Materials:

-

This compound powder

-

5% Mannitol solution (sterile)

-

Sterile vials

-

Vortex mixer

Protocol:

-

Calculate the required amount of this compound based on the desired final concentration and injection volume.

-

Aseptically weigh the this compound powder.

-

In a sterile vial, add the appropriate volume of 5% mannitol solution.

-

Gradually add the this compound powder to the mannitol solution while vortexing.

-

Continue to vortex until the this compound is completely dissolved. For a 10 mg dose in koalas, it was dissolved in 5 mL of 5% mannitol solution.[8]

-

Visually inspect the solution for any particulate matter before administration.

Subcutaneous Administration in Rodents (Rat Model)

This protocol provides a general guideline for the subcutaneous administration of this compound in rats.

Materials:

-

Formulated this compound solution

-

Sterile syringes (1 mL or appropriate size)

-

Sterile needles (25-27 gauge)

-

Animal restraint device (if necessary)

-

70% ethanol

Protocol:

-

Gently restrain the rat. The loose skin over the dorsal midline (scruff) is a common site for subcutaneous injections.

-

Wipe the injection site with 70% ethanol and allow it to air dry.

-

Create a "tent" of skin at the injection site by gently pinching the skin.

-

Insert the needle, bevel up, at the base of the skin tent at a 30-45 degree angle.

-

Slightly retract the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

-

Slowly inject the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Return the animal to its cage and monitor for any adverse reactions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the Graphviz DOT language to visualize the mechanism of action of this compound and a typical experimental workflow.

Caption: GnRH signaling pathway and the antagonistic action of this compound.

Caption: General experimental workflow for in vivo studies of this compound.

References

- 1. Monoclonal antibody and protein therapeutic formulations for subcutaneous delivery: high-concentration, low-volume vs. low-concentration, high-volume - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GnRH Antagonists Have Direct Inhibitory Effects On Castration-Resistant Prostate Cancer Via Intracrine Androgen and AR-V7 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What drugs are in development for Endometriosis? [synapse.patsnap.com]

- 7. Emerging Drug Targets for Endometriosis | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

Azaline B: Application Notes and Protocols for Reproductive Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaline B is a potent and selective gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] It functions by competitively blocking GnRH receptors in the anterior pituitary gland, which in turn inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This mechanism of action makes this compound a valuable tool for investigating the role of the hypothalamic-pituitary-gonadal (HPG) axis in various reproductive processes. Although its clinical development was halted due to limited solubility in aqueous buffers, its utility in a research setting for the temporary suppression of the reproductive endocrine system remains significant.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in reproductive research, based on preclinical studies.

Mechanism of Action

This compound exerts its effects by competitively binding to GnRH receptors on pituitary gonadotroph cells. This binding prevents endogenous GnRH from stimulating the synthesis and release of LH and FSH, leading to a temporary and reversible suppression of the reproductive axis. This suppression can be utilized to control oestrous cycles, inhibit ovulation, and study the effects of gonadotropin withdrawal on various physiological processes.[1][2]

Caption: Signaling pathway illustrating this compound's antagonistic effect on the HPG axis.

Applications in Reproductive Research

-

Oestrous Cycle Synchronization: By temporarily suppressing the HPG axis, this compound can be used to halt follicular development. Upon cessation of treatment, the subsequent follicular phase may commence from a similar baseline in a group of animals, potentially leading to synchronized ovulation.[2][3]

-

Ovulation Inhibition: this compound has been demonstrated to be a potent inhibitor of ovulation in animal models.[1] This makes it a useful tool for studying the physiological processes that are dependent on ovulation.

-

Investigation of Gonadotropin-Dependent Processes: Researchers can use this compound to create a temporary state of gonadotropin deficiency to study the role of LH and FSH in various reproductive and non-reproductive functions.

-

Contraceptive Development Research: As a GnRH antagonist, this compound and similar molecules are investigated for their potential as contraceptive agents.[1]

Data Presentation

The following tables summarize quantitative data from a study investigating the effects of this compound on the oestrous cycle in the koala (Phascolarctos cinereus).

Table 1: Dose-Dependent Suppression of Luteinizing Hormone (LH) Response to Exogenous GnRH Challenge in Koalas Following a Single Subcutaneous Injection of this compound. [2][3][4][5]

| This compound Dose | Number of Animals (n) | Duration of Significant LH Suppression (P < 0.05) |

| 0 mg (Control) | 4 | No suppression observed |

| 1 mg | 6 | 24 hours |

| 3.3 mg | 8 | 3 hours (variable response) |

| 10 mg | 4 | 7 days |

Table 2: Effect of Daily 1 mg Subcutaneous this compound Injections for 10 Days on Oestrous Cycle in Koalas. [2][3][5]

| Parameter | Treatment Group (n=6) |

| Delay in Return to Oestrus (mean) | 24.2 days |

| Range of Delay in Return to Oestrus | 9 - 39 days |

Experimental Protocols

The following protocols are based on methodologies reported in published research.[2][3][5] Researchers should adapt these protocols to their specific animal model and experimental design, ensuring adherence to all relevant animal ethics guidelines.

Protocol 1: Evaluation of Dose-Dependent Suppression of LH Secretion

Objective: To determine the dose-dependent effect of this compound on suppressing the LH response to a GnRH challenge.

Materials:

-

This compound

-

Mammalian GnRH (mGnRH)

-

Vehicle for dissolving this compound (e.g., sterile water, saline, or as specified by the manufacturer)

-

Syringes and needles for subcutaneous injection

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Plasma storage vials

-

LH assay kit

Workflow Diagram:

Caption: Experimental workflow for assessing LH suppression by this compound.

Procedure:

-

Animal Preparation: Acclimatize animals to handling and experimental procedures to minimize stress-related hormonal fluctuations.

-

Baseline GnRH Challenge:

-

Collect a baseline blood sample.

-

Administer a standard dose of mGnRH.

-

Collect blood samples at defined intervals (e.g., 30, 60, 90, and 120 minutes) post-GnRH administration to determine the baseline LH surge.

-

-

This compound Administration:

-

Prepare different doses of this compound in the appropriate vehicle.

-

Administer a single subcutaneous injection of the assigned this compound dose or vehicle (control).

-

-

Post-Treatment GnRH Challenges:

-

At various time points after this compound administration (e.g., 3 hours, 24 hours, 3 days, 7 days), repeat the GnRH challenge as described in step 2.

-

-

Sample Processing and Analysis:

-

Centrifuge all blood samples to separate plasma.

-

Store plasma at -20°C or lower until analysis.

-

Quantify LH concentrations in all plasma samples using a validated assay.

-

-

Data Analysis: Compare the LH response to the GnRH challenge at different time points post-Azaline B treatment to the baseline response to determine the extent and duration of suppression for each dose.

Protocol 2: Oestrous Cycle Control

Objective: To evaluate the efficacy of this compound in delaying the return to oestrus.

Materials:

-

This compound

-

Vehicle for dissolving this compound

-

Syringes and needles for daily subcutaneous injections

-

Methods for oestrous cycle monitoring (e.g., vaginal cytology, behavioral observation, hormone monitoring)

Procedure:

-

Oestrous Cycle Monitoring: Monitor the oestrous cycles of the female animals to determine the baseline cycle length and identify the appropriate stage for treatment initiation (e.g., post-oestrus).

-

Treatment Initiation: Begin daily subcutaneous injections of this compound (e.g., 1 mg/day) or vehicle at a defined stage of the oestrous cycle (e.g., 3 days after the cessation of oestrus).

-

Treatment Period: Continue daily injections for a predetermined period (e.g., 10 days).

-

Post-Treatment Monitoring: After the final injection, continue daily monitoring for the return to oestrus.

-

Data Analysis: Compare the time to the next oestrus in the this compound-treated group with the control group and the animals' own baseline cycle lengths.

Safety and Handling

This compound has been noted to have low anaphylactoid activity in animal models.[1] However, as with any research compound, appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn during handling and preparation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). All animal procedures must be approved and conducted in accordance with the institution's Animal Ethics Committee guidelines.

References

- 1. Potent pituitary-gonadal axis suppression and extremely low anaphylactoid activity of a new gonadotropin releasing hormone (GnRH) receptor antagonist "this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. Use of the gonadotrophin-releasing hormone antagonist this compound to control the oestrous cycle in the koala (Phascolarctos cinereus) - PubMed [pubmed.ncbi.nlm.nih.gov]

Azaline B for Controlled Ovarian Stimulation: Application Notes and Protocols

For Research, Scientific, and Drug Development Professionals

Introduction

Azaline B is a potent gonadotropin-releasing hormone (GnRH) antagonist characterized by its effective suppression of the pituitary-gonadal axis and notably low anaphylactoid activity.[1] Its mechanism of action involves the competitive blockade of GnRH receptors on the pituitary gonadotrophs, leading to a rapid and reversible inhibition of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1] This property makes this compound a promising candidate for use in controlled ovarian stimulation (COS) protocols, primarily to prevent a premature LH surge and subsequent untimely ovulation during multifollicular development. These notes provide an overview of its preclinical evaluation and a theoretical framework for its application in COS protocols.

Mechanism of Action

This compound functions as a competitive antagonist of the GnRH receptor (GnRH-R). In a physiological state, pulsatile GnRH secretion from the hypothalamus stimulates the anterior pituitary to release LH and FSH, which in turn regulate follicular growth and ovulation. By binding to the GnRH-R, this compound prevents endogenous GnRH from exerting its effects, thus suppressing gonadotropin release.[1][2] This immediate-onset action is a key advantage of GnRH antagonists over agonists, which initially cause a "flare-up" of gonadotropin release before downregulating the receptors.[2]

Caption: GnRH Antagonist Mechanism of Action.

Preclinical Data Summary

Preclinical studies in various animal models have demonstrated the efficacy of this compound in suppressing reproductive processes.

In Vitro Studies

| Model System | Assay | Key Findings | Reference |

| Cultured Rat Pituitary Cells | Inhibition of Histrelin-Mediated Gonadotropin Release | This compound inhibited FSH and LH release with an EC50 value of approximately 0.6 nM. | [1] |

In Vivo Studies

| Animal Model | Dosing and Administration | Outcome | Reference |

| Rats (proestrus) | Subcutaneous injection | More potent at inhibiting ovulation than [Nal-Glu]-GnRH or [Nal-Lys]-GnRH. | [1] |

| Castrated Rats | Subcutaneous injection (0.2 mg/kg) | Suppressed LH concentrations for up to 3 days. | [3] |

| Castrated Rats | Subcutaneous injection (2 mg/kg) | Suppressed LH for 15 days. | [3] |

| Cynomolgus Monkeys | Daily subcutaneous injections (15, 25, and 40 µg/kg) | Successfully suppressed estradiol concentrations. Ovulation occurred 15-20 days after discontinuation. | [2] |

| Koalas | Single subcutaneous injection (1 mg) | Suppressed LH response to exogenous GnRH for 24 hours. | [3][4] |

| Koalas | Single subcutaneous injection (10 mg) | Suppressed LH response to exogenous GnRH for 7 days. | [3][4] |

| Koalas | Daily subcutaneous injection (1 mg for 10 days) | Delayed the return to estrus by an average of 24.2 days. | [2][4] |

Theoretical Application in Controlled Ovarian Stimulation Protocols

Note: The following protocols are theoretical and based on the established principles of GnRH antagonist use in human COS.[5][6] No definitive human clinical trial data for this compound in this context is publicly available. These protocols are intended for research and drug development purposes.

Objective

To prevent a premature LH surge in women undergoing controlled ovarian stimulation for assisted reproductive technologies.

Proposed Protocol: Flexible GnRH Antagonist Regimen

This is the most common approach for GnRH antagonists in clinical practice.

References

- 1. Potent pituitary-gonadal axis suppression and extremely low anaphylactoid activity of a new gonadotropin releasing hormone (GnRH) receptor antagonist "this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. Use of the gonadotrophin-releasing hormone antagonist this compound to control the oestrous cycle in the koala (Phascolarctos cinereus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ovarian Stimulation Protocols — IVF Resources [ivfresources.org]

- 6. Controlled ovarian stimulation protocols for assisted reproduction: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing gel formation of azaline B in solution

Welcome to the technical support center for Azaline B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on preventing its gel formation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor, with an IC50 of 1.37 nM.[1] It is a complex synthetic peptide-like molecule with the chemical formula C80H102ClN23O12 and a molecular weight of 1613.3 g/mol .[2] Due to its antagonistic effect on the GnRH receptor, it is utilized in research related to sex hormone-dependent conditions.[1]

Q2: Why is my this compound solution forming a gel?

While specific data on the gelation of this compound is limited, gel formation for complex molecules like this compound in solution can be attributed to several factors. These may include:

-

Concentration: At higher concentrations, intermolecular interactions such as hydrogen bonding and hydrophobic interactions can lead to self-assembly and network formation, resulting in a gel-like consistency.

-

Solvent: The choice of solvent is critical. This compound may have limited solubility or may be prone to aggregation in certain solvents, leading to gelation.

-

Temperature: Temperature can influence both the solubility of this compound and the kinetics of intermolecular interactions. Cooling a saturated solution can sometimes induce gel formation.

-

pH: For molecules with ionizable groups, the pH of the solution can significantly affect solubility and the tendency to form gels.[3]

Q3: What are the initial steps to troubleshoot gel formation?

The first step is to systematically evaluate your current protocol. Carefully check the concentration of this compound, the solvent used, and the storage conditions (temperature, light exposure). Comparing your procedure with the recommendations in the troubleshooting guide below can help identify potential causes.

Troubleshooting Guide: Preventing Gel Formation

This guide provides a systematic approach to identifying and resolving issues with this compound gel formation.

Problem: this compound solution becomes viscous or forms a gel upon preparation or storage.

Logical Workflow for Troubleshooting

Caption: A logical workflow for troubleshooting this compound gel formation.

Quantitative Data Summary

| Solvent System | Temperature (°C) | Maximum this compound Concentration (mg/mL) without Gelation | Observations |

| DMSO | 25 | ||

| DMF | 25 | ||

| Ethanol | 25 | ||

| PBS (pH 7.4) | 25 | ||

| User Defined |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound while minimizing the risk of gel formation.

Materials:

-

This compound powder

-

Anhydrous DMSO (or other appropriate organic solvent)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate this compound powder to room temperature before opening the vial.

-

Weigh the required amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. It is recommended to start with a lower concentration and gradually increase it if needed.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes at room temperature.

-

Visually inspect the solution for any signs of precipitation or gel formation.

-

For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Screening for Optimal Solvent and Concentration

This experiment is designed to identify the best solvent system and concentration range to prevent gelation.

Procedure:

-

Prepare a series of small-scale test solutions of this compound at different concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL, 20 mg/mL) in various solvents (e.g., DMSO, DMF, ethanol).

-

Also test co-solvent systems, for instance, a mixture of an organic solvent and an aqueous buffer (e.g., 10% DMSO in PBS).

-

Incubate the test solutions under different temperature conditions (e.g., 4°C, room temperature, 37°C) for a set period (e.g., 24 hours).

-

After incubation, visually inspect each solution for signs of gel formation, precipitation, or viscosity changes.

-

Record your observations in a table similar to the one provided in the "Quantitative Data Summary" section.

Protocol 3: Mitigating Gel Formation with Additives

If gel formation persists even at lower concentrations, certain additives can be tested to disrupt the intermolecular forces responsible for gelation.[4]

Procedure:

-

Prepare a stock solution of this compound in the best solvent identified in Protocol 2, at a concentration known to be prone to gelation.

-

Prepare separate solutions containing potentially disruptive agents such as:

-

Urea (e.g., 1 M, 2 M)

-

Formamide (e.g., 10%, 20% v/v)[4]

-

A non-ionic surfactant (e.g., Tween® 20 at 0.05%)

-

-

Add small amounts of these additive solutions to your this compound solution and observe any changes in viscosity or gel-like properties.

-

Note that the addition of these agents may interfere with downstream experiments, so their compatibility must be verified.

Signaling Pathway

This compound functions as a GnRH antagonist. The diagram below illustrates the signaling pathway affected by this compound.

Caption: GnRH receptor signaling pathway and the antagonistic action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C80H102ClN23O12 | CID 71587609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methods of changing low molecular weight gel properties through gelation kinetics - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00238E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Azaline B Dosage for In Vivo Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing azaline B dosage in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent synthetic antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Its primary mechanism of action is to competitively block the GnRH receptor in the anterior pituitary gland. This blockage prevents the binding of endogenous GnRH, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in these gonadotropins leads to a subsequent decrease in the production of gonadal steroids like testosterone and estradiol.

Q2: What are the expected physiological effects of this compound in vivo?

In vivo, this compound is expected to suppress reproductive functions. Studies have shown that it can inhibit ovulation and suppress gonadotropin levels in animal models such as rats.[1] The extent and duration of this suppression are dose-dependent.

Q3: What is the reported in vitro potency of this compound?

In vitro studies have shown this compound to be a potent GnRH antagonist with an IC50 (half-maximal inhibitory concentration) of 1.36 nM for inhibiting GnRH-stimulated luteinizing hormone secretion.[1]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound for in vivo administration.

-

Problem: Researchers may encounter challenges in dissolving this compound, a peptide-based compound, in standard aqueous buffers for subcutaneous or intravenous injection. This is a known issue, as the clinical development of this compound was reportedly halted due to its limited solubility in aqueous solutions.

-

Solution:

-

Vehicle Selection: For preclinical in vivo studies, consider using a vehicle that enhances the solubility of hydrophobic peptides. A common approach is to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an appropriate aqueous buffer (e.g., saline or PBS) to the final desired concentration. Ensure the final concentration of the organic solvent is low and well-tolerated by the animal model to avoid vehicle-induced toxicity.

-

Formulation Strategies: Investigate the use of co-solvents, surfactants, or cyclodextrins in the formulation to improve solubility. For subcutaneous administration, consider formulating this compound in an oil-based vehicle, which can also provide a sustained-release effect.

-

pH Adjustment: The solubility of peptides is often pH-dependent. Experiment with adjusting the pH of the vehicle. Basic peptides are typically more soluble in acidic solutions, while acidic peptides are more soluble in basic solutions.

-

Issue 2: Inconsistent or lack of expected biological effect in vivo.

-

Problem: After administration, the expected suppression of LH, FSH, or sex steroids is not observed, or the results are highly variable between animals.

-

Solution:

-

Dose Confirmation: Verify the accuracy of the dose calculations and the concentration of the prepared this compound solution.

-

Route of Administration: Ensure the chosen route of administration (e.g., subcutaneous, intravenous) is appropriate and consistently performed. For subcutaneous injections, vary the injection site to avoid local tissue saturation.

-

Pharmacokinetics: The lack of effect could be due to rapid clearance of the compound. Consider a dose-escalation study or more frequent administration to maintain therapeutic concentrations. If possible, perform a pilot pharmacokinetic study to determine the half-life of this compound in your animal model.

-

Animal Strain and Sex: The response to GnRH antagonists can vary between different strains and sexes of animals. Ensure that the animal model is appropriate for the study and that these variables are consistent.

-

Issue 3: Observation of adverse effects or toxicity.

-

Problem: Animals exhibit signs of distress, local injection site reactions, or other unexpected adverse effects.

-

Solution:

-

Dose Reduction: The observed toxicity may be dose-related. Reduce the dose to a lower, non-toxic level and gradually escalate to determine the maximum tolerated dose (MTD).

-

Vehicle Toxicity: The vehicle used to dissolve this compound could be causing the adverse effects. Run a control group that receives only the vehicle to assess its toxicity.

-

Injection Site Reactions: For subcutaneous injections, rotate the injection sites. If irritation persists, consider further diluting the injection solution or using a different, less irritating vehicle.

-

Systemic Toxicity: Monitor the animals closely for clinical signs of toxicity. If severe adverse effects are observed, euthanize the animal and perform a necropsy to identify potential target organs of toxicity.

-

Quantitative Data Summary

| Parameter | Value | Species | Source |

| In Vitro Potency (IC50) | 1.36 nM | Rat pituitary cells | [1] |

| In Vivo Effect | Inhibition of ovulation | Rat | [1] |

| In Vivo Effect | Suppression of LH secretion | Rat | [1] |

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound in Rats

-

Objective: To determine the effective dose range and the maximum tolerated dose (MTD) of this compound for in vivo studies.

-

Animals: Use a sufficient number of healthy, adult male or female rats (e.g., Sprague-Dawley), depending on the experimental endpoint. House the animals under standard laboratory conditions.

-

Preparation of this compound:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline).

-

Prepare serial dilutions to obtain the desired dose levels. A suggested starting dose range could be 0.1, 1, and 10 mg/kg.

-

-

Dosing:

-

Divide the animals into groups (e.g., vehicle control and 3-4 dose levels of this compound). A group size of 3-5 animals is typically sufficient for a dose-range finding study.

-

Administer a single subcutaneous injection of the assigned dose.

-

-

Monitoring:

-

Observe the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing).

-

Collect blood samples at predetermined time points (e.g., 0, 2, 6, and 24 hours) to measure LH levels as a pharmacodynamic marker.

-

-

Data Analysis:

-

Determine the dose that produces the desired level of LH suppression.

-

Identify the MTD as the highest dose that does not cause significant adverse effects.

-

Protocol 2: Pharmacokinetic Study of this compound in Rats

-

Objective: To determine the basic pharmacokinetic parameters of this compound.

-

Animals and Dosing: Use cannulated rats to facilitate serial blood sampling. Administer a single intravenous or subcutaneous dose of this compound at a dose determined to be effective and well-tolerated from the dose-range finding study.

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Sample Analysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

-

Data Analysis: Use pharmacokinetic software to calculate parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F) for subcutaneous administration.

Visualizations

Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for in vivo dosage optimization of this compound.

References

troubleshooting azaline B stability in experiments

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental stability of Azaline B, a novel kinase inhibitor. This compound is known to be susceptible to degradation under certain conditions, which can lead to variability and inconsistency in experimental results. This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results with this compound are often linked to its stability. Several factors can contribute to its degradation, including:

-

pH of the solvent: this compound is highly susceptible to hydrolysis at acidic and alkaline pH.

-

Exposure to light: The compound is photosensitive and can degrade upon exposure to UV and visible light.[1]

-

Temperature: Elevated temperatures can accelerate degradation.

-

Oxidative stress: The presence of oxidizing agents can lead to the formation of degradation products.

-

Improper storage: Incorrect storage of stock solutions or solid compounds can lead to a loss of potency over time.[2]

To troubleshoot, it is recommended to perform a systematic evaluation of your experimental workflow to identify potential sources of degradation.

Q2: I observe a precipitate in my this compound stock solution. What should I do?

A2: Precipitation of this compound can occur due to several reasons:

-

Low solubility: The concentration of your stock solution may exceed the solubility limit of this compound in the chosen solvent.

-

Solvent evaporation: Over time, solvent evaporation can increase the concentration and lead to precipitation.

-

Degradation: Some degradation products of this compound may be less soluble than the parent compound.

If you observe a precipitate, it is not recommended to use the solution for experiments as the actual concentration will be unknown. Prepare a fresh stock solution, ensuring the concentration is within the known solubility limits. If solubility is an issue, consider using a different solvent system or preparing a more dilute stock solution.

Q3: How should I properly store this compound, both as a solid and in solution?

A3: Proper storage is critical to maintaining the integrity of this compound.

-

Solid Compound: Store solid this compound at -20°C in a desiccator to protect it from moisture. The container should be opaque or wrapped in aluminum foil to prevent light exposure.[3]

-

Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C. Use amber-colored vials or wrap clear vials in aluminum foil.[3] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: What are the best practices for handling this compound during an experiment to minimize degradation?

A4: To minimize degradation during your experiments, follow these guidelines:

-

Work in low-light conditions: When handling this compound solutions, work in a dimly lit area or use a dark room.[3]

-

Use appropriate containers: Prepare and store solutions in amber-colored or foil-wrapped containers.[1]

-

Maintain optimal pH: Ensure that the pH of your experimental buffers is within the stable range for this compound (typically around neutral pH).

-

Control temperature: Avoid exposing this compound solutions to high temperatures. If heating is necessary, minimize the duration and temperature.

-

Prepare fresh dilutions: Prepare working dilutions of this compound fresh from a frozen stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.

Troubleshooting Guides

Issue: Loss of this compound Activity in Cell-Based Assays

If you are observing a decrease in the expected biological activity of this compound in your cell-based assays, consider the following troubleshooting steps:

-

Verify Stock Solution Integrity:

-

Action: Analyze your this compound stock solution by HPLC to confirm its concentration and purity.

-

Rationale: Degradation of the stock solution is a common cause of reduced activity.

-

-

Assess Stability in Assay Media:

-

Action: Incubate this compound in your cell culture media under standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Analyze samples at different time points by HPLC to determine the rate of degradation.

-

Rationale: Components in the cell culture media may accelerate the degradation of this compound.

-

-

Evaluate Light Exposure:

-

Action: Repeat a simple activity assay with two sets of this compound dilutions: one prepared under normal laboratory lighting and another prepared in a dark room or with light-protective covering.

-

Rationale: This will help determine if photodegradation during experimental setup is a significant factor.

-

Issue: Appearance of Unknown Peaks in HPLC Analysis

The presence of unexpected peaks in your HPLC chromatogram can indicate the formation of degradation products.

-

Perform Forced Degradation Studies:

-

Action: Subject this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) as detailed in the experimental protocols section.

-

Rationale: This will help to intentionally generate degradation products and identify their retention times, aiding in the identification of unknown peaks in your experimental samples.[4][5]

-

-

Optimize HPLC Method:

-

Action: Ensure your HPLC method is stability-indicating, meaning it can separate the parent this compound peak from all potential degradation products.

-

Rationale: A non-optimized method may co-elute degradation products with the parent peak, leading to inaccurate quantification.

-

Data Presentation

Table 1: Stability of this compound Under Forced Degradation Conditions

| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |

| 0.1 M HCl | 24 | 45.2 | DP-1, DP-2 |

| 0.1 M NaOH | 24 | 60.8 | DP-3 |

| 3% H₂O₂ | 24 | 75.1 | DP-4 |

| 60°C | 48 | 88.5 | DP-5 |

| Photolytic | 24 | 55.9 | DP-6, DP-7 |

Table 2: Recommended Storage Conditions for this compound

| Form | Solvent | Concentration | Temperature | Light Protection |

| Solid | - | - | -20°C | Opaque Container |

| Stock Solution | DMSO | 10 mM | -80°C | Amber Vials |

| Working Dilution | Aqueous Buffer | ≤ 100 µM | 2-8°C | Use Immediately |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways.[4][6]

1. Preparation of Stock Solution:

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place the solid this compound in an oven at 60°C for 48 hours.

-

Photolytic Degradation: Expose a 100 µg/mL solution of this compound in a transparent container to a photostability chamber (ICH Q1B option 2) for 24 hours.

3. Sample Analysis:

-

At the end of the incubation period, neutralize the acidic and basic samples.

-

Dilute all samples to a final concentration of 10 µg/mL with the mobile phase.

-

Analyze by a stability-indicating HPLC-UV method.

Protocol 2: HPLC Method for this compound Stability Analysis

This protocol provides a stability-indicating HPLC method for the analysis of this compound and its degradation products.

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Visualizations

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.

Caption: Troubleshooting workflow for inconsistent results with this compound.

Caption: Key factors influencing the integrity of this compound for reliable results.

References

Technical Support Center: Improving the Bioavailability of Azaline B

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the bioavailability of Azaline B, a potent gonadotropin-releasing hormone (GnRH) antagonist. Given its high molecular weight (1613.3 g/mol ) and lipophilic nature (XLogP3: 5.2), this compound is presumed to have poor aqueous solubility, a common barrier to achieving adequate oral bioavailability.[1]

This guide offers troubleshooting advice and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?